Carteolol-d9hydrochloride

LC-MS/MS Bioanalysis Internal Standard

Carteolol-d9 hydrochloride is the requisite stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of carteolol in aqueous humor, ciliary body, and other biological matrices. The +9 Da deuterium mass shift enables unambiguous mass spectrometric differentiation while preserving near-identical chromatographic retention and extraction behavior—providing superior correction for matrix effects and ion suppression compared to structural analog internal standards. Manufactured under ISO 17034 accreditation with full traceability to USP/EP pharmacopeial standards, this certified reference standard supports ANDA/NDA analytical method validation, impurity profiling, and dissolution testing in compliance with ICH Q2(R1) and FDA bioanalytical guidelines.

Molecular Formula C16H25ClN2O3
Molecular Weight 337.89 g/mol
Cat. No. B564251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarteolol-d9hydrochloride
Synonyms5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone Hydrochloride;  (+/-)-Carteolol-d9 Hydrochloride;  dl-Carteolol-d9 Hydrochloride;  Abbott 43326-d9;  OPC-1085-d9;  Arteoptic-d9;  Endak-d9;  Mikelan-d9;  Teoptic-d9; 
Molecular FormulaC16H25ClN2O3
Molecular Weight337.89 g/mol
Structural Identifiers
InChIInChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3;
InChIKeyFYBXRCFPOTXTJF-KYRNGWDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carteolol-d9 Hydrochloride: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis of Carteolol


Carteolol-d9 hydrochloride (CAS 1346602-13-8) is a deuterium-labeled analog of carteolol hydrochloride, a non-selective β-adrenergic receptor antagonist. It is a stable isotope-labeled internal standard (SIL-IS) designed for the accurate quantification of carteolol in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The deuterium labeling (replacement of nine hydrogen atoms with deuterium) creates a +9 Da mass shift from the unlabeled analyte (C16H24N2O3·HCl, MW 328.84 g/mol) to the labeled compound (C16H16D9ClN2O3, MW 337.89 g/mol), enabling unambiguous mass spectrometric differentiation while maintaining near-identical physicochemical properties, extraction behavior, and chromatographic retention time relative to the native analyte .

Analytical Substitution Risk: Why Unlabeled Carteolol Hydrochloride Cannot Replace Carteolol-d9 Hydrochloride in Quantitative Bioanalysis


In LC-MS/MS quantification, a stable isotope-labeled internal standard (SIL-IS) is required to correct for matrix effects, ion suppression/enhancement, and variability in sample extraction recovery. Unlabeled carteolol hydrochloride cannot serve as an internal standard for carteolol quantification because it is chromatographically and mass spectrometrically indistinguishable from the analyte, rendering accurate peak area ratio calculations impossible . While structurally distinct internal standards (e.g., another β-blocker such as propranolol) may be used as an alternative, they exhibit different extraction recoveries and ionization efficiencies, which can introduce systematic quantification bias under variable matrix conditions [1]. Carteolol-d9 hydrochloride, as a SIL-IS, co-elutes with the analyte and exhibits nearly identical physicochemical behavior, thereby providing the most robust correction for analytical variability [2].

Carteolol-d9 Hydrochloride: Quantitative Differentiation Evidence vs. Unlabeled Carteolol and Alternative Internal Standards


Isotopic Purity and Deuterium Incorporation: Quantitative Assessment of Labeling Efficiency for MS Differentiation

Carteolol-d9 hydrochloride provides complete mass spectrometric differentiation from the unlabeled analyte. The compound features nine deuterium substitutions on the tert-butylamino group, resulting in a molecular formula of C16H16D9ClN2O3 with a molecular weight of 337.89 g/mol, compared to C16H24N2O3·HCl (328.84 g/mol) for the unlabeled parent compound [1]. This +9.05 Da mass shift ensures baseline resolution in MS detection without isotopic overlap between the analyte and internal standard channels, a critical requirement for accurate peak integration and quantification. The compound is supplied with a certified purity of ≥95% to ≥98% depending on vendor specification .

LC-MS/MS Bioanalysis Internal Standard

Retention Time and Matrix Effect Correction: Stable Isotope-Labeled vs. Structurally Dissimilar Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as carteolol-d9 hydrochloride are established in the analytical chemistry literature as superior to structurally dissimilar internal standards for correcting matrix effects in LC-MS/MS bioanalysis. A head-to-head comparison study evaluating deuterated SIL-IS versus non-deuterated (13C and 15N) SIL-IS for LC-ESI-MS/MS quantification demonstrated that SIL-IS methods provide comparable or superior correction for matrix effects [1]. In contrast, structurally dissimilar internal standards (e.g., using propranolol as an IS for carteolol) exhibit different extraction recoveries and ionization efficiencies, introducing quantification bias that SIL-IS methods mitigate. It is noted that deuterated SIL-IS may exhibit slight chromatographic retention time shifts relative to the analyte due to the deuterium isotope effect, which can affect matrix effect correction in regions of changing ion suppression; this limitation applies broadly to all deuterated internal standards and is not specific to carteolol-d9 [2].

Matrix Effect Ion Suppression SIL-IS

Traceability to Pharmacopeial Standards: Regulatory-Grade Reference Material for Method Validation

Carteolol-d9 hydrochloride is manufactured and certified under ISO 17034 standard material producer accreditation and is compliant with USP and EP pharmacopeial monograph requirements for use as a reference standard in analytical method validation (AMV) and quality control (QC) applications [1][2]. This regulatory-grade certification distinguishes it from research-grade unlabeled carteolol hydrochloride, which, per USP monograph specifications, must contain 98.0% to 101.5% of the active pharmaceutical ingredient and has impurity limits where the sum of all impurity spots must not exceed 0.5% [3]. The deuterated standard provides traceability to pharmacopeial standards, enabling its use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for commercial production of carteolol formulations [4].

Method Validation Quality Control Regulatory Compliance

Intrinsic Sympathomimetic Activity (ISA) of the Parent Analyte: Pharmacological Differentiation from Other Ophthalmic β-Blockers

Carteolol (the parent analyte quantified by carteolol-d9 hydrochloride as an internal standard) is the only ophthalmic β-blocker that possesses intrinsic sympathomimetic activity (ISA), a partial agonist property at β-adrenoceptors [1]. In a head-to-head comparative study using rat cardiovascular preparations, carteolol produced a positive inotropic effect that was abolished by 10 μM concentrations of propranolol or timolol, concentrations much higher than those required to block the effects of isoprenaline in the same preparations [2]. A clinical study comparing 2% carteolol eye drops to 0.5% timolol eye drops demonstrated equivalent intraocular pressure-lowering efficacy, but with less pronounced heart rate reduction and fewer respiratory adverse effects attributable to the ISA of carteolol [3]. Timolol, betaxolol, and levobunolol lack ISA.

Glaucoma Intraocular Pressure Partial Agonist

Carteolol-d9 Hydrochloride: Key Application Scenarios for Scientific and Industrial Procurement


Quantitative Bioanalysis of Carteolol Pharmacokinetics in Ocular Tissues

Carteolol-d9 hydrochloride is the requisite internal standard for validated LC-MS/MS methods quantifying carteolol concentrations in aqueous humor and ciliary body following ophthalmic administration. A validated UPLC/ESI-Q-TOF-MS method using carteolol-d9 as an internal standard achieved linearity over 1-1000 ng/mL (r² = 0.999) and was applied to pharmacokinetic studies of carteolol nanoformulations, meeting FDA bioanalytical method validation guidelines [1]. This application scenario is essential for ocular drug delivery research and formulation development for glaucoma therapeutics.

Regulatory-Compliant Method Validation for ANDA/NDA Submissions

Carteolol-d9 hydrochloride, manufactured under ISO 17034 accreditation and traceable to USP/EP pharmacopeial standards, is specified for analytical method validation (AMV) and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [2][3]. Procurement of this certified reference standard is mandatory for laboratories conducting stability-indicating assays, impurity profiling, and dissolution testing of carteolol ophthalmic formulations in compliance with ICH Q2(R1) validation requirements.

Metabolic Fate and Excretion Studies Requiring Isotopic Tracer Quantification

The deuterium labeling of carteolol-d9 hydrochloride enables its use as a tracer for quantifying carteolol during drug development and metabolic profiling studies. Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs, a property that has garnered increasing attention in pharmaceutical development [4]. This compound can be employed as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in studies investigating the metabolic pathways and excretion processes of carteolol .

Simultaneous Multi-Analyte Quantification in Ocular Pharmacokinetic Studies

In research protocols requiring simultaneous quantification of carteolol with co-administered glaucoma medications such as dorzolamide, carteolol-d9 hydrochloride serves as the analyte-specific SIL-IS. A validated LC-APCI-MS/MS method for simultaneous quantification of carteolol and dorzolamide in rabbit aqueous humor and ciliary body has been established and applied to in vivo studies following administration of combination eye drops [5]. The use of a dedicated deuterated internal standard for each analyte ensures accurate quantification in complex biological matrices without cross-interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carteolol-d9hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.